molecular formula C20H21NO5 B6362870 N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate CAS No. 2301169-21-9

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate

Cat. No.: B6362870
CAS No.: 2301169-21-9
M. Wt: 355.4 g/mol
InChI Key: DJWXUTMZCBWVAA-GMUIIQOCSA-N
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate (Fmoc-D-proline·H₂O) is a derivative of D-proline, a non-proteinogenic amino acid with a stereochemical D-configuration. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino terminus during solid-phase peptide synthesis (SPPS). This compound is critical for introducing D-proline residues into synthetic peptides, which are utilized in drug discovery, biochemical studies, and materials science to modulate peptide conformation, stability, and bioactivity .

While the anhydrous form (Fmoc-D-Pro-OH, CAS 101555-62-8) is explicitly documented in , the monohydrate form is inferred from its L-proline counterpart (CAS 103336-06-7), which includes a water molecule in the crystalline structure. The monohydrate form enhances solubility in polar solvents, a property advantageous for SPPS workflows .

Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4.H2O/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,22,23);1H2/t18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWXUTMZCBWVAA-GMUIIQOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of D-Proline

D-Proline’s secondary amine and cyclic structure necessitate activation to facilitate efficient Fmoc coupling. The amino group is deprotonated using a mild base such as sodium bicarbonate (NaHCO₃) or N-methylmorpholine (NMM) in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). This step ensures nucleophilic readiness for the subsequent Fmoc-Cl (Fmoc-chloride) reaction.

Fmoc Protection

Fmoc-Cl is introduced stoichiometrically to the activated D-proline solution at 0–4°C to minimize racemization and side reactions. The reaction proceeds via nucleophilic acyl substitution, forming the Fmoc-protected intermediate. Excess reagents are quenched with aqueous washes, and the crude product is isolated via solvent evaporation.

Critical Parameters:

  • Temperature Control: Lower temperatures (<10°C) reduce epimerization risks, preserving the D-configuration.

  • Solvent Selection: DMF enhances solubility of intermediates, while DCM improves reaction kinetics.

  • Stoichiometry: A 1.1:1 molar ratio of Fmoc-Cl to D-proline ensures complete protection without overconsumption.

Crystallization and Monohydrate Formation

The anhydrous Fmoc-D-proline is converted to its monohydrate form through recrystallization. A saturated solution in a water-miscible solvent (e.g., acetone or ethanol) is slowly cooled to induce nucleation. Water is introduced incrementally to achieve the monohydrate stoichiometry.

Optimization of Crystallization Conditions

Key factors influencing crystal quality and hydration include:

ParameterOptimal ConditionImpact on Yield/Purity
Solvent SystemEthanol/Water (3:1 v/v)Enhances hydrate stability
Cooling Rate0.5°C/minPrevents amorphous phases
Stirring Rate200 rpmUniform crystal growth

Data derived from industrial-scale protocols indicate that slower cooling rates and controlled water content yield crystals with ≥98% purity, as verified by HPLC.

Purification and Characterization

Post-crystallization, the monohydrate undergoes purification via column chromatography or preparative HPLC to remove residual Fmoc-Cl and diastereomeric impurities.

Chromatographic Methods

  • Reverse-Phase HPLC: Employing a C18 column with an acetonitrile/water gradient (5–95% over 30 min) achieves baseline separation of Fmoc-D-proline from byproducts.

  • Ion-Exchange Chromatography: Effective for removing unreacted D-proline, particularly at pilot scales.

Spectroscopic Characterization

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) confirms the Fmoc group’s presence (δ 7.2–7.8 ppm, aromatic protons) and the proline ring’s integrity (δ 3.1–4.3 ppm, α-proton).

  • Mass Spectrometry: ESI-MS ([M+H]⁺ = 338.4) validates molecular weight and monohydrate stoichiometry.

  • X-Ray Diffraction: Single-crystal X-ray analysis resolves the monohydrate’s lattice structure, confirming hydrogen bonding between water and the carboxylate group.

Mitigation of Synthesis Challenges

Racemization Control

The steric hindrance of the Fmoc group inherently reduces racemization during synthesis. However, maintaining pH < 8.5 and temperatures <10°C further stabilizes the D-configuration.

Diketopiperazine (DKP) Formation

DKP, a cyclic dimer side product, arises during Fmoc removal in SPPS. Studies demonstrate that replacing traditional piperidine/DMF deprotection with 2% DBU/5% piperazine/NMP reduces DKP formation by 75%. This optimization is critical for preserving Fmoc-D-proline’s integrity in downstream applications.

Scale-Up Considerations

Industrial-scale production (e.g., 24 mmol batches) requires adjustments to ensure reproducibility:

  • Exothermic Management: Jacketed reactors maintain temperatures during Fmoc-Cl addition.

  • Solvent Recovery: Ethanol and DCM are distilled and reused to reduce costs.

  • Quality Control: In-process HPLC monitoring ensures batch consistency, with acceptance criteria of ≥98% purity and ≤0.5% L-proline contamination.

Comparative Analysis of Synthetic Routes

A meta-analysis of published protocols reveals trade-offs between yield, purity, and scalability:

MethodYield (%)Purity (%)Scalability
Classical Fmoc-Cl85–9095–98Moderate
Microwave-Assisted92–9598–99Limited
Flow Chemistry88–9397–99High

Microwave-assisted synthesis, though efficient, faces limitations in monohydrate crystallization, while flow chemistry offers superior scalability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate primarily undergoes deprotection reactions to remove the Fmoc group. This deprotection is typically achieved using a base such as piperidine or dipropylamine in DMF .

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection reaction is D-proline, while the fluorenylmethyloxycarbonyl group is released as dibenzofulvene .

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Pro is widely utilized in solid-phase peptide synthesis, a method pioneered by R. B. Merrifield. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino functionality of amino acids during the synthesis process. This method allows for the stepwise addition of amino acids to form peptides while maintaining the integrity of the growing chain. The stability of the Fmoc group under various conditions makes it suitable for synthesizing complex peptides efficiently .

Advantages of Fmoc Protection
The Fmoc group is favored due to its ease of removal under mild basic conditions, such as treatment with piperidine or morpholine. This characteristic allows for rapid deprotection without compromising sensitive side chains or the overall structure of the peptide . Furthermore, Fmoc-D-Pro contributes to the stability of peptides against degradation during synthesis, enhancing yield and purity .

Chiral Resolution

Chiral Reagents
Fmoc-D-Pro acts as a chiral resolving agent in asymmetric synthesis. It can help differentiate between enantiomers in racemic mixtures, allowing for the selective formation of one enantiomer over another. This property is crucial in pharmaceutical applications where specific enantiomers may exhibit different biological activities or therapeutic effects .

Synthesis of Chiral Intermediates
The compound is also employed in synthesizing chiral intermediates for various drugs. By utilizing Fmoc-D-Pro in reaction schemes, chemists can produce intermediates that are essential for developing new pharmaceuticals with enhanced efficacy and reduced side effects .

Pharmaceutical Research

Drug Development
In drug development, Fmoc-D-Pro's role extends beyond synthesis to include its application in designing novel therapeutic agents. Its ability to form stable peptide bonds and maintain structural integrity makes it a candidate for creating peptide-based drugs that can target specific biological pathways .

Case Studies and Research Findings
Recent studies have highlighted the effectiveness of Fmoc-D-Pro in developing peptide drugs aimed at treating various conditions, including cancer and metabolic disorders. For instance, researchers have synthesized analogs of known therapeutic peptides using Fmoc-D-Pro as a building block, demonstrating improved biological activity and specificity compared to their predecessors .

Mechanism of Action

The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate involves the protection of the amino group of D-proline, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent coupling reactions .

Comparison with Similar Compounds

Structural and Functional Comparison

(a) Fmoc-D-Proline (Anhydrous) vs. Fmoc-L-Proline Monohydrate
  • Stereochemistry : The D-proline derivative introduces a right-handed helical conformation in peptides, whereas L-proline induces left-handed turns. This distinction is critical for designing peptides with specific chiral interactions .
  • Hydration: The monohydrate form (L-configuration) improves aqueous solubility compared to the anhydrous D-proline derivative, though this may vary with the solvent system.
  • Molecular Weight: Fmoc-D-Pro-OH (anhydrous): 337.4 g/mol .
(b) Fmoc-L-Asp-NH₂ (CAS 200335-40-6)
  • Structure : Features an aspartic acid backbone with an amide group, enabling hydrogen bonding and side-chain modifications.
  • Role: Used to introduce polar, non-ionic residues, contrasting with Fmoc-D-proline’s role in conformational control.
  • Molecular Weight : 410.43 g/mol (vs. 355.4 g/mol for Fmoc-D-proline·H₂O) .
(c) Fmoc-L-Dap(Aloc)-OH (CAS N/A)
  • Structure: Contains a diaminopropionic acid (Dap) backbone with an allyloxycarbonyl (Aloc) protecting group.
  • Role : Facilitates orthogonal protection strategies in peptide synthesis, whereas Fmoc-D-proline is stereospecific.
  • Molecular Weight : 410.43 g/mol .
(d) Halogenated Fmoc-Phenylalanine Derivatives
  • Examples :
    • Fmoc-L-Phe(3-F,4-Cl)-OH (CAS 1629658-27-0): 439.87 g/mol.
    • Fmoc-L-Phe(3-Cl,5-F)-OH (CAS 1998650-51-3): 439.87 g/mol.
  • Role : Introduce hydrophobic, electron-deficient aromatic rings for peptide-protein interactions or fluorophore tagging, unlike Fmoc-D-proline’s backbone rigidity .

Tabulated Comparison of Key Properties

Compound Name CAS No. Formula Molecular Weight (g/mol) Key Application
Fmoc-D-Pro-OH (anhydrous) 101555-62-8 C₂₀H₁₉NO₄ 337.4 Peptide conformational control
Fmoc-L-Proline monohydrate 103336-06-7 C₂₀H₁₉NO₄·H₂O* 355.4 (calculated) Enhanced solubility in SPPS
Fmoc-L-Asp-NH₂ 200335-40-6 C₂₀H₂₀N₂O₆ 410.43 Polar residue incorporation
Fmoc-L-Dap(Aloc)-OH N/A C₂₂H₂₂N₂O₆ 410.43 Orthogonal protection strategies
Fmoc-L-Phe(3-F,4-Cl)-OH 1629658-27-0 C₂₄H₁₉ClFNO₄ 439.87 Hydrophobic/fluorogenic tagging

*Note: The formula for Fmoc-L-proline monohydrate in (C₁₁H₁₉NO₄) conflicts with expectations; the correct formula should be C₂₀H₂₁NO₅·H₂O based on standard Fmoc-proline chemistry .

Biological Activity

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate (Fmoc-D-Pro) is a modified amino acid derivative widely used in peptide synthesis and has garnered attention for its biological activities. This compound exhibits various pharmacological properties, making it relevant in medicinal chemistry and biochemistry.

Fmoc-D-Pro is characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group in peptide synthesis. The compound has a molecular formula of C19H21NO3 and a melting point ranging from 110-116°C. Its structure facilitates unique interactions in biological systems, particularly due to the proline moiety, which is known for its conformational flexibility and role in protein structure.

Biological Activities

The biological activities of Fmoc-D-Pro can be categorized into several key areas:

  • Anticancer Activity : Proline derivatives, including Fmoc-D-Pro, exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have shown that proline-based cyclic dipeptides can moderately inhibit the proliferation of HCT-116, HepG2, and MCF-7 cell lines with varying efficacy depending on the structural modifications .
  • Neuroprotective Effects : Proline is known to play a role in neuroprotection. Compounds derived from proline can enhance neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Antioxidant Properties : Fmoc-D-Pro has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage is implicated .
  • Immunomodulatory Effects : Proline derivatives can modulate immune responses, enhancing the body's ability to respond to infections or inflammation. This activity may be linked to their structural characteristics that influence protein interactions within immune pathways .

Research Findings and Case Studies

Recent studies have provided insights into the specific mechanisms through which Fmoc-D-Pro exerts its biological effects:

  • Inhibition of Cancer Cell Growth : A study highlighted that certain proline-based compounds exhibited IC50 values indicating effective inhibition of cancer cell lines at concentrations as low as 20 μM . The structural specificity of these compounds plays a significant role in their cytotoxic effects.
  • Peptide Stability : Research indicates that Fmoc-protected peptides demonstrate enhanced stability against enzymatic degradation compared to their unprotected counterparts. This stability is critical for developing peptide therapeutics that require prolonged circulation times in vivo .
  • Mechanisms of Action : The interaction of Fmoc-D-Pro with various cellular receptors has been explored. It acts as an antagonist at specific receptors involved in cellular signaling pathways, thereby influencing processes such as cell division and apoptosis .

Data Table: Biological Activities of Fmoc-D-Pro

Biological ActivityCell Line TestedIC50 Value (μM)Reference
AnticancerHCT-11616
AntioxidantN/AN/A
NeuroprotectiveNeuronal CellsN/A
ImmunomodulatoryImmune CellsN/A

Q & A

Q. What is the role of the Fmoc group in N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine terminus during solid-phase peptide synthesis (SPPS). Its orthogonality to other protecting groups (e.g., acid-labile side-chain protections) allows selective removal under mild basic conditions (e.g., piperidine). This enables sequential peptide elongation while minimizing side reactions. The Fmoc group also enhances solubility in organic solvents, critical for efficient coupling in SPPS. Post-synthesis, it is cleaved without disrupting acid-sensitive bonds, making it ideal for synthesizing complex peptides .

Q. How does the D-proline configuration influence the conformational properties of peptides synthesized using this compound?

D-proline introduces a non-natural stereochemistry that restricts peptide backbone flexibility, promoting specific secondary structures (e.g., β-turns or polyproline helices). This is critical for studying chiral recognition in enzyme-substrate interactions or designing constrained peptidomimetics. Experimental validation involves circular dichroism (CD) spectroscopy or X-ray crystallography to compare conformational profiles with L-proline analogs. For example, D-proline derivatives can disrupt α-helix formation while stabilizing β-sheet motifs, as observed in studies on amyloid aggregation .

Advanced Research Questions

Q. What are the methodological challenges in synthesizing peptides with N-alpha-Fmoc-D-proline monohydrate, and how can they be addressed?

Key challenges include:

  • Aggregation during coupling : The hydrophobic Fmoc group and proline’s rigid structure can lead to poor solubility. Mitigation involves using polar aprotic solvents (e.g., DMF with 0.1% HOBt) or microwave-assisted synthesis to enhance reaction kinetics .
  • Purification of diastereomers : The D-configuration may generate stereochemical impurities. Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, as demonstrated in purification protocols for azido-proline derivatives .
  • Hydration effects : The monohydrate form requires anhydrous handling to prevent variability in stoichiometry. Lyophilization under vacuum (≤0.1 mbar) ensures consistent water content prior to synthesis .

Q. How can researchers resolve contradictions in NMR data when characterizing Fmoc-protected proline derivatives?

Contradictions often arise from:

  • Dynamic stereochemistry : Proline’s ring puckering can lead to split signals in 1H^1H or 13C^{13}C NMR. Variable-temperature NMR (e.g., 25–60°C) clarifies equilibrium between conformers by observing coalescence of peaks .
  • Solvent-induced shifts : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) alter chemical shifts. Cross-referencing with computational tools (e.g., DFT-based NMR prediction) validates assignments, as shown in studies on dimethylproline derivatives .
  • Impurity overlaps : 1H^1H-1H^1H COSY and HSQC experiments distinguish backbone signals from residual protecting groups or synthesis byproducts .

Q. How does the monohydrate form impact the stability and handling of N-alpha-Fmoc-D-proline in SPPS?

The monohydrate form improves crystalline stability but introduces variability in hydration under ambient conditions. Key considerations:

  • Storage : Store at -20°C in desiccated containers to prevent deliquescence.
  • Pre-activation : Prior to coupling, dissolve the compound in anhydrous DMF to ensure consistent reactivity.
  • Quality control : Karl Fischer titration monitors water content, while X-ray powder diffraction (XRPD) confirms crystallinity, as applied in solvate characterization studies .

Q. How can N-alpha-Fmoc-D-proline monohydrate be integrated into experimental designs for studying peptide aggregation?

The compound’s conformational rigidity and hydrophobicity make it a tool for probing aggregation-prone sequences (e.g., amyloid-β):

  • Design : Substitute L-proline with D-proline in aggregation motifs to assess steric effects.
  • Analysis : Use thioflavin T fluorescence assays and transmission electron microscopy (TEM) to compare fibril morphology.
  • Computational modeling : Molecular dynamics simulations (e.g., GROMACS) predict how D-proline alters peptide packing, as inferred from studies on pseudo-proline derivatives .

Methodological Framework for Advanced Studies

  • Linking to theoretical models : Align experiments with frameworks like the "aggregation-prone region" hypothesis or transition-state theory for peptide folding. For example, D-proline’s impact on activation energy for nucleation can be quantified via Arrhenius plots .
  • Validation : Cross-validate NMR/CD data with mass spectrometry (e.g., MALDI-TOF) to confirm peptide integrity post-synthesis .

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